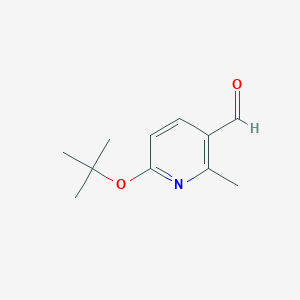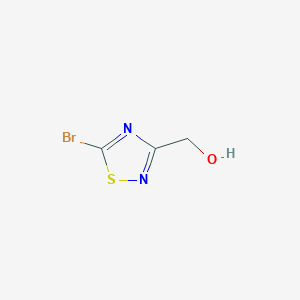
2-(4-Formylphenoxy)-N-(4-iodophenyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-Formylphenoxy)-N-(4-iodophenyl)acetamide (FPIA) is an organic compound that belongs to the class of compounds known as phenylacetamides. It has a variety of applications in scientific research and is used in a wide range of laboratory experiments. FPIA is a versatile compound that can be used for a variety of purposes, from synthesis to biochemical and physiological research.
科学研究应用
2-(4-Formylphenoxy)-N-(4-iodophenyl)acetamide has a variety of applications in scientific research. It is used in a wide range of laboratory experiments, including enzyme assays, protein synthesis, and metabolic studies. It can also be used for the synthesis of other compounds, such as peptides and nucleotides. In addition, this compound can be used to study the structure and function of proteins, as well as the biochemical and physiological effects of drugs and other compounds.
作用机制
2-(4-Formylphenoxy)-N-(4-iodophenyl)acetamide is an inhibitor of the enzyme tyrosine hydroxylase (TH), which is involved in the synthesis of the neurotransmitter dopamine. By inhibiting TH, this compound can modulate the levels of dopamine in the brain, which can have both therapeutic and adverse effects. In addition, this compound can inhibit the enzyme monoamine oxidase (MAO), which is involved in the metabolism of neurotransmitters. By inhibiting MAO, this compound can modulate the levels of neurotransmitters in the brain.
Biochemical and Physiological Effects
This compound has a variety of biochemical and physiological effects. It can modulate the levels of neurotransmitters in the brain, which can lead to changes in behavior and cognition. In addition, this compound can modulate the activity of enzymes involved in the synthesis and metabolism of neurotransmitters, which can lead to changes in the levels of neurotransmitters in the brain. Finally, this compound can modulate the activity of ion channels, which can lead to changes in the electrical activity of neurons.
实验室实验的优点和局限性
2-(4-Formylphenoxy)-N-(4-iodophenyl)acetamide has several advantages for laboratory experiments. It is a relatively inexpensive compound and is readily available. In addition, it is a relatively stable compound and is not easily degraded by heat or light. However, this compound has some limitations. It is not soluble in water and can be difficult to dissolve in other solvents. In addition, this compound can be toxic in large doses and should be handled with care.
未来方向
There are a variety of potential future directions for 2-(4-Formylphenoxy)-N-(4-iodophenyl)acetamide research. One potential direction is to investigate the effects of this compound on other enzymes, such as those involved in the synthesis and metabolism of other neurotransmitters. Additionally, further research could be conducted to investigate the effects of this compound on ion channels, which could lead to the development of new therapeutic agents. Finally, further research could be conducted to investigate the effects of this compound on other physiological processes, such as cell growth and differentiation.
合成方法
2-(4-Formylphenoxy)-N-(4-iodophenyl)acetamide can be synthesized in a variety of ways. One common method of synthesis involves the reaction of 4-iodophenol with 4-formylphenol in the presence of a base, such as sodium hydroxide. The reaction is conducted in a solvent, such as acetonitrile, and the resulting product is then purified using column chromatography. The final product is a white solid with a melting point of 81-84°C.
属性
IUPAC Name |
2-(4-formylphenoxy)-N-(4-iodophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12INO3/c16-12-3-5-13(6-4-12)17-15(19)10-20-14-7-1-11(9-18)2-8-14/h1-9H,10H2,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTMYJHADSKLOQH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=O)OCC(=O)NC2=CC=C(C=C2)I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12INO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50522262 |
Source


|
| Record name | 2-(4-Formylphenoxy)-N-(4-iodophenyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50522262 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
381.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
88951-65-9 |
Source


|
| Record name | 2-(4-Formylphenoxy)-N-(4-iodophenyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50522262 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-bromo-1-[1-(trifluoromethyl)cyclopropyl]-1H-pyrazole](/img/structure/B6601877.png)
![2-chloro-4-methoxypyrido[3,2-d]pyrimidine](/img/structure/B6601889.png)



![methyl 2-{5-bromo-1H-pyrrolo[2,3-b]pyridin-1-yl}acetate](/img/structure/B6601906.png)




![N-[3-(Propan-2-yl)phenyl]acetamide](/img/structure/B6601951.png)


![ethyl 2,4-dichloropyrrolo[2,1-f][1,2,4]triazine-7-carboxylate](/img/structure/B6601979.png)